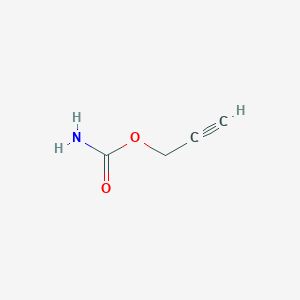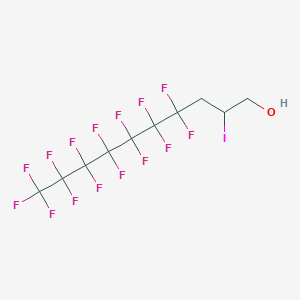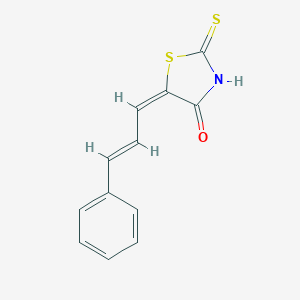
5-Cinnamylidenerhodanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cinnamylidenerhodanine is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of rhodanine, a five-membered heterocyclic compound that is widely used in organic synthesis. 5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 5-Cinnamylidenerhodanine is not yet fully understood. However, it has been suggested that the compound exerts its effects by inhibiting various enzymes and proteins involved in the progression of diseases. For example, it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
生化学的および生理学的効果
5-Cinnamylidenerhodanine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. The compound has also been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. Additionally, 5-Cinnamylidenerhodanine has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 5-Cinnamylidenerhodanine is its ease of synthesis. The compound can be synthesized using simple and readily available reagents. Additionally, the compound exhibits a wide range of biological activities, making it a versatile tool for scientific research. However, one of the limitations of 5-Cinnamylidenerhodanine is its low solubility in water, which can make it difficult to work with in aqueous environments.
将来の方向性
There are several future directions for the research of 5-Cinnamylidenerhodanine. One potential area of research is the development of new antimicrobial agents based on the structure of 5-Cinnamylidenerhodanine. Another potential area of research is the investigation of the compound's potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 5-Cinnamylidenerhodanine and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 5-Cinnamylidenerhodanine is a promising compound that exhibits various biochemical and physiological effects. Its ease of synthesis and versatility make it a valuable tool for scientific research. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
合成法
The synthesis of 5-Cinnamylidenerhodanine can be achieved through a simple reaction between rhodanine and cinnamaldehyde. The reaction takes place in the presence of a base such as potassium hydroxide or sodium hydroxide. The reaction yields a yellow crystalline solid that is purified through recrystallization.
科学的研究の応用
5-Cinnamylidenerhodanine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
CAS番号 |
15328-87-7 |
|---|---|
製品名 |
5-Cinnamylidenerhodanine |
分子式 |
C12H9NOS2 |
分子量 |
247.3 g/mol |
IUPAC名 |
(5E)-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H9NOS2/c14-11-10(16-12(15)13-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H,13,14,15)/b7-4+,10-8+ |
InChIキー |
FPSVMWLWFSURME-DAAQNPAKSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=C/2\C(=O)NC(=S)S2 |
SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
正規SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=S)S2 |
その他のCAS番号 |
15328-87-7 |
同義語 |
4-Thiazolidinone, 5-(3-phenyl-2-propenylidene)-2-thioxo- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



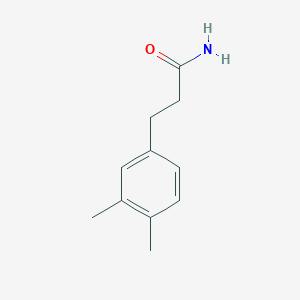
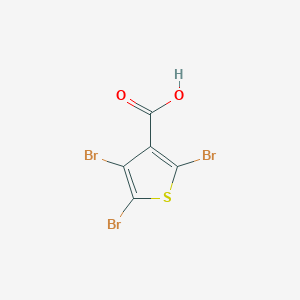
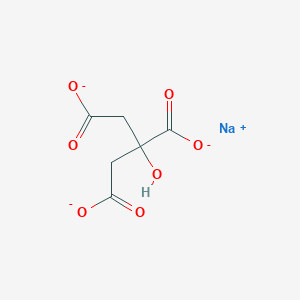
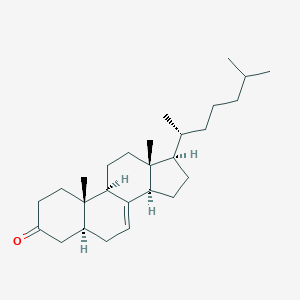
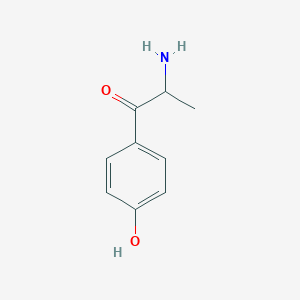
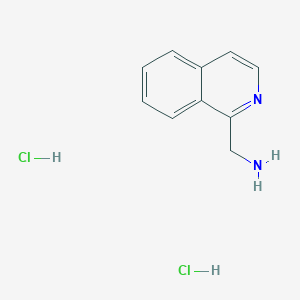
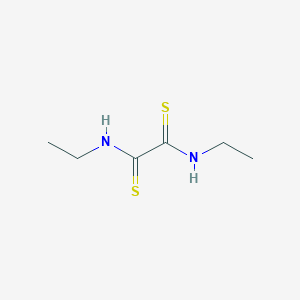
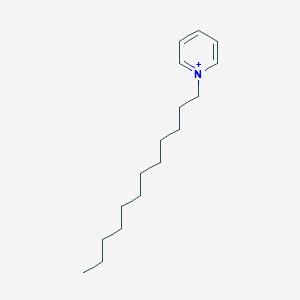
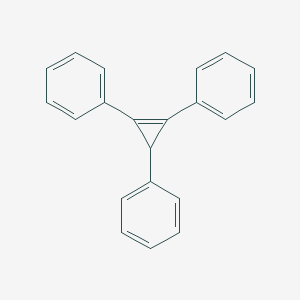
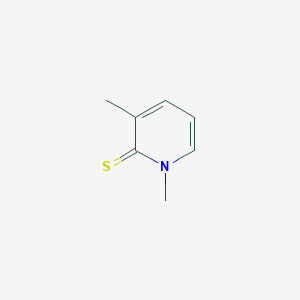
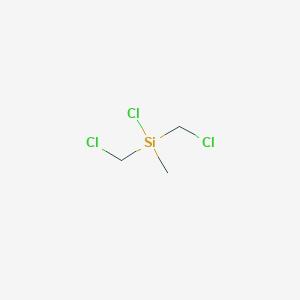
![5-Ethyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridin-2-ylamine](/img/structure/B100757.png)
